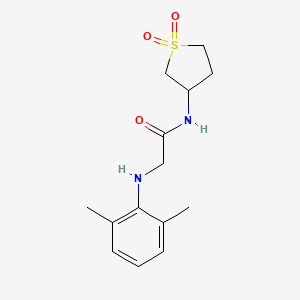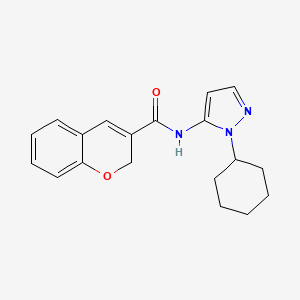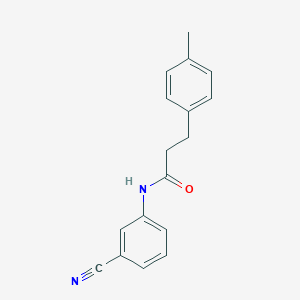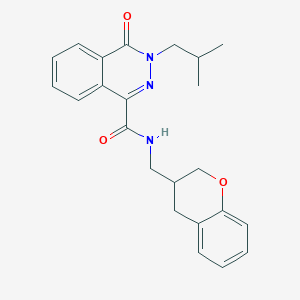![molecular formula C18H29N3O3 B7545926 3-[2-(2-Ethylpiperidin-1-yl)-2-oxoethyl]-1,3-diazaspiro[4.6]undecane-2,4-dione](/img/structure/B7545926.png)
3-[2-(2-Ethylpiperidin-1-yl)-2-oxoethyl]-1,3-diazaspiro[4.6]undecane-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[2-(2-Ethylpiperidin-1-yl)-2-oxoethyl]-1,3-diazaspiro[4.6]undecane-2,4-dione is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of spirooxindole derivatives, which have been found to exhibit a wide range of biological activities.6]undecane-2,4-dione.
Wirkmechanismus
The mechanism of action of 3-[2-(2-Ethylpiperidin-1-yl)-2-oxoethyl]-1,3-diazaspiro[4.6]undecane-2,4-dione is not fully understood. However, studies have suggested that this compound may exert its biological effects by modulating various signaling pathways in cells. For example, it has been shown to inhibit the activity of the enzyme, glycogen synthase kinase 3β, which plays a key role in the regulation of cell proliferation and survival.
Biochemical and Physiological Effects:
Studies have shown that 3-[2-(2-Ethylpiperidin-1-yl)-2-oxoethyl]-1,3-diazaspiro[4.6]undecane-2,4-dione exhibits a wide range of biochemical and physiological effects. For example, it has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit the production of inflammatory cytokines in immune cells, and inhibit the growth of various bacterial and fungal strains.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-[2-(2-Ethylpiperidin-1-yl)-2-oxoethyl]-1,3-diazaspiro[4.6]undecane-2,4-dione in lab experiments is its high potency and selectivity. This compound has been shown to exhibit potent biological activity at relatively low concentrations, which makes it an attractive candidate for further study. However, one of the main limitations of using this compound is its relatively complex synthesis method, which may limit its availability for certain research groups.
Zukünftige Richtungen
There are several future directions that could be explored in the study of 3-[2-(2-Ethylpiperidin-1-yl)-2-oxoethyl]-1,3-diazaspiro[4.6]undecane-2,4-dione. One potential direction is the development of more efficient synthesis methods that could increase the availability of this compound for further study. Another potential direction is the exploration of the potential therapeutic applications of this compound in various diseases, including cancer, inflammation, and infectious diseases. Additionally, further studies could be conducted to elucidate the mechanism of action of this compound and to identify potential molecular targets for its biological activity.
Synthesemethoden
The synthesis of 3-[2-(2-Ethylpiperidin-1-yl)-2-oxoethyl]-1,3-diazaspiro[4.6]undecane-2,4-dione involves a multi-step process. The first step involves the reaction of ethyl 2-oxoacetate with 2-ethylpiperidine to form the intermediate compound, 2-ethyl-3-(2-oxoethyl)piperidine. This intermediate is then reacted with 2,4-pentanedione to form the final product, 3-[2-(2-Ethylpiperidin-1-yl)-2-oxoethyl]-1,3-diazaspiro[4.6]undecane-2,4-dione.
Wissenschaftliche Forschungsanwendungen
3-[2-(2-Ethylpiperidin-1-yl)-2-oxoethyl]-1,3-diazaspiro[4.6]undecane-2,4-dione has been studied for its potential applications in various scientific research areas. One of the most promising applications of this compound is in the field of medicinal chemistry. Studies have shown that spirooxindole derivatives, including 3-[2-(2-Ethylpiperidin-1-yl)-2-oxoethyl]-1,3-diazaspiro[4.6]undecane-2,4-dione, exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial activities.
Eigenschaften
IUPAC Name |
3-[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]-1,3-diazaspiro[4.6]undecane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O3/c1-2-14-9-5-8-12-20(14)15(22)13-21-16(23)18(19-17(21)24)10-6-3-4-7-11-18/h14H,2-13H2,1H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFILBMKWJUDJJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C(=O)CN2C(=O)C3(CCCCCC3)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(2-Ethylpiperidin-1-yl)-2-oxoethyl]-1,3-diazaspiro[4.6]undecane-2,4-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[[4-(4-Methyl-2-phenylpiperazine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one](/img/structure/B7545858.png)
![N-cyclopropyl-3-(2-hydroxyphenyl)-N-[(4-methoxyphenyl)methyl]propanamide](/img/structure/B7545864.png)

![4-phenoxy-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]butanamide](/img/structure/B7545880.png)

![2-[[4-(2-Methylphenyl)-5-morpholin-4-yl-1,2,4-triazol-3-yl]sulfanyl]propanamide](/img/structure/B7545890.png)
![4-[4-(2,4-Difluorophenyl)sulfonylpiperazin-1-yl]-6-methyl-2-propan-2-ylpyrimidine](/img/structure/B7545895.png)
![N-[1-(1-benzofuran-2-yl)ethyl]pyrimidin-2-amine](/img/structure/B7545897.png)
![7-methyl-N-(5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7545904.png)



